molecular formula C21H23ClN2O3 B3481911 1-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)acryloyl]piperazine

1-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)acryloyl]piperazine

Cat. No. B3481911
M. Wt: 386.9 g/mol
InChI Key: XCGTVVJXLMPTPU-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)acryloyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)acryloyl]piperazine is not yet fully understood. However, studies suggest that it may act by inhibiting specific enzymes or receptors involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)acryloyl]piperazine exhibits various biochemical and physiological effects. It has been reported to induce cell apoptosis, inhibit cell proliferation, and modulate the immune response. It has also been shown to affect neurotransmitter levels and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)acryloyl]piperazine in lab experiments include its potential therapeutic applications and its ability to target specific biological pathways. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)acryloyl]piperazine. These include further studies to understand its mechanism of action, its potential use in combination with other drugs, and its applications in the treatment of various diseases. Additionally, research may focus on developing more efficient synthesis methods and exploring the compound's potential applications in other fields, such as agriculture and environmental science.
In conclusion, 1-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)acryloyl]piperazine is a chemical compound with significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new discoveries and advancements in various fields of science.

Scientific Research Applications

1-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)acryloyl]piperazine has potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antimicrobial properties. It has also been explored for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-26-19-9-3-16(15-20(19)27-2)4-10-21(25)24-13-11-23(12-14-24)18-7-5-17(22)6-8-18/h3-10,15H,11-14H2,1-2H3/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGTVVJXLMPTPU-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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